molecular formula C16H22ClNO2 B2957979 6-methyl-3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride CAS No. 153643-98-2

6-methyl-3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride

Cat. No. B2957979
CAS RN: 153643-98-2
M. Wt: 295.81
InChI Key: FQDZOPFEBBWUQZ-UHFFFAOYSA-N
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Description

6-methyl-3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride is a useful research compound. Its molecular formula is C16H22ClNO2 and its molecular weight is 295.81. The purity is usually 95%.
BenchChem offers high-quality 6-methyl-3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methyl-3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Assignments and Synthesis

  • Definitive Structural Assignment : Klemm et al. (1998) conducted studies on the structural assignment of spiro compounds formed from cycloalkanones and anthranilamide under neutral or acidic conditions. These compounds are structurally related to the specified chemical and provide insights into the chemical behavior of such compounds (Klemm, Weakley, Gilbertson, & Song, 1998).

  • Synthesis of Derivatives : Aghekyan et al. (2015) explored the synthesis of propanediol derivatives from N-methyl-6′,7′-dimethoxy-2′,3′-dihydro-1′H-spiro[cyclopentan-1,4′-isoquinoline]-1′-carboxamide, which is structurally similar to the compound . This research demonstrates methods for creating derivatives of these complex structures (Aghekyan, Mkryan, Noravyan, Asatryan, Muradyan, & Panosyan, 2015).

Molecular Structure and Crystallography

  • Crystal Structure Analysis : Soriano-Garcia et al. (2000) studied the crystal structure of a compound closely related to the one . Their research offers valuable insights into the crystallography of such compounds, which is essential for understanding their physical and chemical properties (Soriano-Garcia, Henao-Martínez, Palma, & Kpuznetsov, 2000).

Novel Synthesis Methods

  • Development of Novel Derivatives : Research by Zhu et al. (2017) focused on constructing tetrahydroquinoline spiro compounds, which are related to the specified chemical. They developed a water-based, catalyst-free method for synthesizing these compounds, emphasizing the importance of green chemistry in developing new synthetic routes (Zhu, Chen, Xiao, Yu, Wang, & Xiao, 2017).

Biogenetic Studies

  • Biosynthetic Hypothesis Involvement : Liu et al. (2013) discussed the biosynthesis of chloropestolides, compounds featuring a chlorinated spiro[benzo[d][1,3]dioxine-2,7'-bicyclo[2.2.2]octane]-4,8'-dione skeleton. This research provides insights into the biosynthetic pathways of spiro compounds, which could be relevant to understanding the biosynthesis of the chemical (Liu, Li, Li, Cao, Guo, Liu, & Che, 2013).

properties

IUPAC Name

6-methylspiro[3,6,7,8-tetrahydro-2H-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2.ClH/c1-11-12-8-14-15(19-7-6-18-14)9-13(12)16(10-17-11)4-2-3-5-16;/h8-9,11,17H,2-7,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDZOPFEBBWUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC3=C(C=C2C4(CCCC4)CN1)OCCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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